molecular formula C11H6N6S2 B11482123 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-

Cat. No.: B11482123
M. Wt: 286.3 g/mol
InChI Key: SUCWJRXAFZYKLV-UHFFFAOYSA-N
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Description

2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is a heterocyclic compound that features a unique fusion of thiophene, triazole, thiadiazole, and pyrazine rings

Properties

Molecular Formula

C11H6N6S2

Molecular Weight

286.3 g/mol

IUPAC Name

3-pyrazin-2-yl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H6N6S2/c1-2-8(18-5-1)10-16-17-9(14-15-11(17)19-10)7-6-12-3-4-13-7/h1-6H

InChI Key

SUCWJRXAFZYKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate thiadiazole. This intermediate is then reacted with 2-chloropyrazine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a different ring fusion pattern.

    1,3,4-Thiadiazole derivatives: Share the thiadiazole ring but differ in other structural components.

    Triazolothiadiazole: Contains the triazole and thiadiazole rings but lacks the pyrazine moiety.

Uniqueness

2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is unique due to its combination of four different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in research and industry .

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